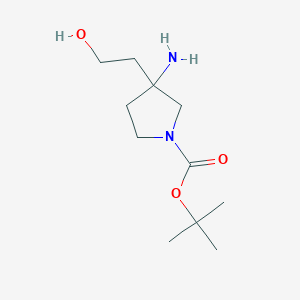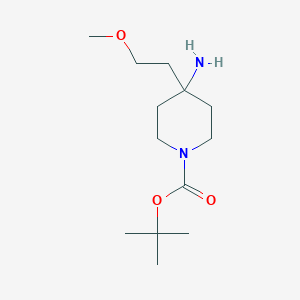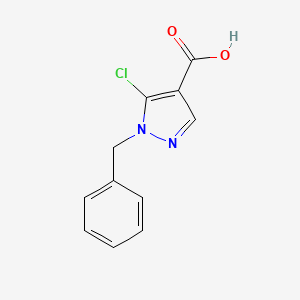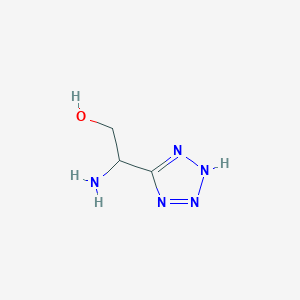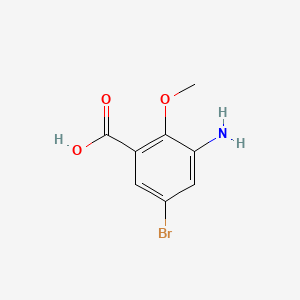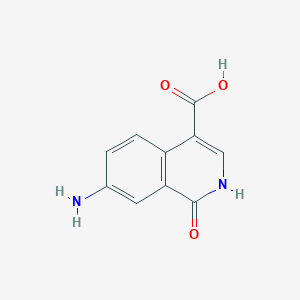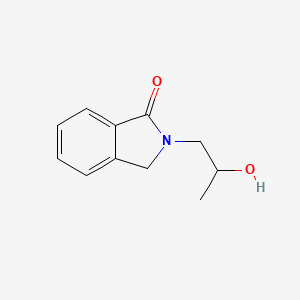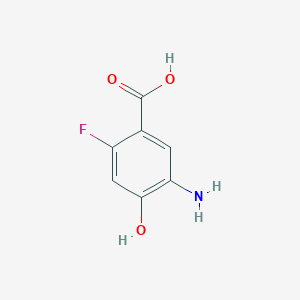
4-((1-aminopropan-2-yl)oxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
Descripción general
Descripción
4-((1-Aminopropan-2-yl)oxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride (4-AMPHCl) is a synthetic derivative of the naturally occurring neurotransmitter dopamine. It is an agonist of the central nervous system, and has been used for a variety of medical and scientific purposes. It has been studied in the context of its potential therapeutic applications, its mechanism of action, and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Evaluation
Compounds with complex structures often undergo studies to understand their synthesis, chemical properties, and potential biological activities. For example, research on thiophene analogues of carcinogens explores synthetic pathways and evaluates potential carcinogenicity through in vitro assays, highlighting the chemical behavior and biological interactions of structurally similar compounds (Ashby et al., 1978).
Chemical and Biological Properties of Derivatives
The study of 4-phosphorylated derivatives of 1,3-azoles reviews synthetic methods, chemical, and biological properties, indicating a broader interest in the functionalization of molecules for enhanced biological activity (Abdurakhmanova et al., 2018). This suggests that similar compounds might be explored for their potential in various biological applications.
Application Potential in Medicinal Chemistry
Research on compounds like 1,3,4-oxadiazole derivatives reveals their bioactivities across a range of medical applications, including anticancer and antibacterial properties. This illustrates the application potential of chemically synthesized compounds in medicinal chemistry and drug development (Verma et al., 2019).
Propiedades
IUPAC Name |
4-(1-aminopropan-2-yloxy)-1,6-dimethylpyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-7-4-9(14-8(2)6-11)5-10(13)12(7)3;/h4-5,8H,6,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFLBQWLENVRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-aminopropan-2-yl)oxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




